

# Dose-response relationship of Soticlestat on seizure frequency reduction

Author: BenchChem Technical Support Team. Date: December 2025



## **Soticlestat Technical Support Center**

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers utilizing **Soticlestat** (TAK-935) in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols from key clinical trials, and data on the dose-response relationship of **Soticlestat** in reducing seizure frequency.

### **Troubleshooting Guide & FAQs**

This section addresses specific issues that may be encountered during experiments with **Soticlestat**.

# Troubleshooting & Optimization

Check Availability & Pricing

| Question                                                                             | Answer                                                                                                                                                                                                                                                                                                                                                                                                                                                |
|--------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Why am I observing high variability in seizure frequency reduction between subjects? | Patient response to Soticlestat can be heterogeneous. Clinical trial data indicates a more pronounced effect in individuals with Dravet syndrome compared to Lennox-Gastaut syndrome.[1][2][3] Factors such as the specific epilepsy syndrome, underlying genetic mutations, and concomitant anti-epileptic drug use can influence efficacy. It is crucial to have a well-defined and homogenous patient or animal model population for your studies. |
| What are the common adverse events to monitor for?                                   | Soticlestat has been generally well-tolerated in clinical trials.[4][5] However, researchers should monitor for potential adverse events such as lethargy, dysarthria, and headache.[4] In a phase 1b/2a trial, some patients taking concomitant perampanel experienced increased seizure frequency, suggesting a potential for pharmacodynamic interactions that warrant careful consideration in experimental designs.                              |
| How do I confirm target engagement of Soticlestat in my model?                       | Plasma levels of 24S-hydroxycholesterol (24HC) serve as a reliable biomarker for central target engagement of Soticlestat.[4][6] A dose-dependent reduction in plasma 24HC levels indicates inhibition of the cholesterol 24-hydroxylase (CH24H) enzyme.[3]                                                                                                                                                                                           |
| What is the recommended dosing strategy for preclinical studies?                     | Clinical studies in pediatric patients utilized a dose-optimization period, titrating from 100 mg twice daily (BID) to 200 mg BID, and finally to a maintenance dose of 300 mg BID (with weight-based equivalents for patients <60 kg).[2][7][8] The majority of patients in the pivotal ELEKTRA study were maintained on the 300 mg BID equivalent dose.[3] For preclinical animal models, allometric scaling from the clinically                    |

### Troubleshooting & Optimization

Check Availability & Pricing

effective doses should be performed to determine an appropriate starting dose range.

How long should I wait to observe a significant effect on seizure frequency?

The ELEKTRA study had a 12-week maintenance period following an 8-week dose optimization period.[2][8] The primary endpoint was assessed after this maintenance period. Long-term extension studies, like ENDYMION, have shown that seizure frequency reduction can be progressive over several months of treatment.[9][10] Therefore, experimental designs should consider a sufficiently long treatment duration to observe the full therapeutic potential.

# Data Presentation: Dose-Response Relationship of Soticlestat

The following tables summarize the quantitative data on seizure frequency reduction from key clinical trials of **Soticlestat**.

Table 1: Soticlestat Efficacy in the Phase 2 ELEKTRA Study (Pediatric Patients)[2][3][8]



| Patient<br>Population            | Treatment<br>Group | Median Reduction in Seizure Frequency (Full Treatment Period) | Placebo-<br>Adjusted<br>Median<br>Reduction | p-value |
|----------------------------------|--------------------|---------------------------------------------------------------|---------------------------------------------|---------|
| Dravet<br>Syndrome (DS)          | Soticlestat        | 33.8%                                                         | 46.0%                                       | 0.0007  |
| Placebo                          | -7.0% (increase)   |                                                               |                                             |         |
| Lennox-Gastaut<br>Syndrome (LGS) | Soticlestat        | 20.6%                                                         | 14.8%                                       | 0.1279  |
| Placebo                          | 6.0%               |                                                               |                                             |         |
| Combined DS and LGS              | Soticlestat        | 29.8%                                                         | 25.1%                                       | 0.0024  |
| Placebo                          | 0.0%               |                                                               |                                             |         |

Note: The ELEKTRA study involved a dose-optimization period, with the majority of patients (80.3%) reaching the target maintenance dose equivalent to 300 mg BID.[3]

Table 2: Soticlestat Efficacy in the Phase 1b/2a Study (Adults with DEEs)[4][6]

| Treatment Phase       | Treatment Group    | Median Change in Seizure<br>Frequency from Baseline |
|-----------------------|--------------------|-----------------------------------------------------|
| Part A (Double-Blind) | Soticlestat        | +16.71% (increase)                                  |
| Placebo               | +22.16% (increase) |                                                     |
| Part B (Open-Label)   | Soticlestat        | -36.38% (reduction)                                 |

# **Experimental Protocols**

This section provides an overview of the methodologies used in the pivotal clinical trials for **Soticlestat**.



### **ELEKTRA Study (Phase 2) Protocol Overview**

- Study Design: A multi-center, randomized, double-blind, placebo-controlled study.[1][2]
- Patient Population: 141 pediatric patients (aged 2 to 17 years) with highly refractory seizures associated with Dravet Syndrome or Lennox-Gastaut Syndrome.[1][2][7]
- Screening Period: A four- to six-week period to establish baseline seizure frequency.[2]
- Treatment Period: A 20-week double-blind treatment period, which included:[2]
  - An 8-week dose optimization period where Soticlestat was titrated from 100 mg BID to 200 mg BID, and then to 300 mg BID (with weight-based adjustments for patients under 60 kg).[2][8]
  - A 12-week maintenance period at the optimized dose.[2][8]
- Primary Endpoint: The percent change from baseline in the frequency of convulsive seizures (for DS) and drop seizures (for LGS) during the 12-week maintenance period.[7]

### **SKYLINE Study (Phase 3) Protocol Overview**

- Study Design: A global, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[5]
- Patient Population: Pediatric and young adult subjects with refractory Dravet Syndrome.
- Treatment: **Soticlestat** administered as an adjunctive therapy to standard of care, compared to placebo plus standard of care.[5]
- Primary Endpoint: The percent change from baseline in convulsive seizure frequency per 28 days over the full treatment period.[5]

# Mandatory Visualizations Soticlestat Mechanism of Action: Signaling Pathway





Click to download full resolution via product page

Caption: **Soticlestat** inhibits CH24H, reducing 24HC and subsequent NMDA receptor-mediated neuronal hyperexcitability.

## **Experimental Workflow for a Clinical Trial of Soticlestat**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A review of the putative antiseizure and antiepileptogenic mechanisms of action for soticlestat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ovid Therapeutics Inc. Phase 2 ELEKTRA Study of Soticlestat (TAK-935/OV935) Meets
   Primary Endpoint Reducing Seizure Frequency in Children with Dravet Syndrome or Lennox Gastaut Syndrome [investors.ovidrx.com]
- 3. A phase 2, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of soticlestat as adjunctive therapy in pediatric patients with Dravet syndrome or Lennox–Gastaut syndrome (ELEKTRA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 1b/2a study of soticlestat as adjunctive therapy in participants with developmental and/or epileptic encephalopathies PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. takeda.com [takeda.com]
- 6. jdc.jefferson.edu [jdc.jefferson.edu]
- 7. lennox-gastautsyndromenews.com [lennox-gastautsyndromenews.com]
- 8. Phase 2 ELEKTRA Study of Soticlestat (TAK-935/OV935) Meets [globenewswire.com]
- 9. lennox-gastautsyndromenews.com [lennox-gastautsyndromenews.com]
- 10. dravetsyndromenews.com [dravetsyndromenews.com]
- To cite this document: BenchChem. [Dose-response relationship of Soticlestat on seizure frequency reduction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610926#dose-response-relationship-of-soticlestaton-seizure-frequency-reduction]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide





accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com